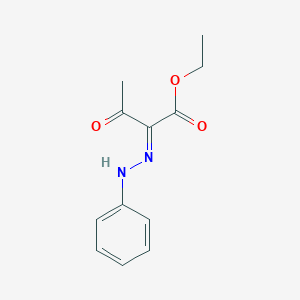
ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate is an organic compound that belongs to the class of esters Esters are characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C)
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate can be synthesized through a multi-step process involving the condensation of ethyl acetoacetate with phenylhydrazine. The reaction typically proceeds under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general synthetic route involves:
Condensation Reaction: Ethyl acetoacetate reacts with phenylhydrazine in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Cyclization: The intermediate product undergoes cyclization to form the desired ester compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Acidic or basic catalysts such as sulfuric acid, hydrochloric acid, or sodium hydroxide are used to facilitate various reactions.
Major Products
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Hydrazine derivatives and alcohols.
Substitution Products: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate involves its interaction with molecular targets such as enzymes and receptors. The phenylhydrazinylidene moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparison with Similar Compounds
Ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate can be compared with other similar compounds such as:
Ethyl acetoacetate: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
Phenylhydrazine: Another precursor, used in the preparation of hydrazones and other derivatives.
Hydrazones: A class of compounds with similar structural features, known for their diverse chemical reactivity and applications.
Properties
IUPAC Name |
ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYAQRIKKRCRGD-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1)/C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














